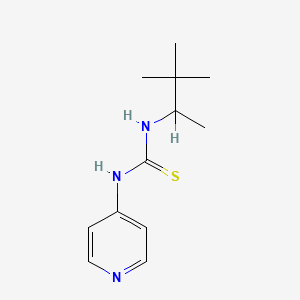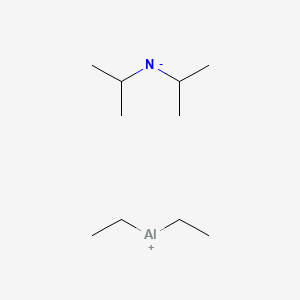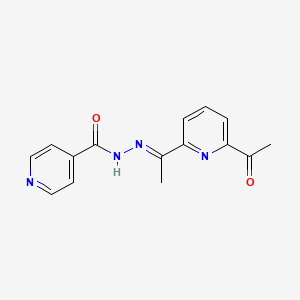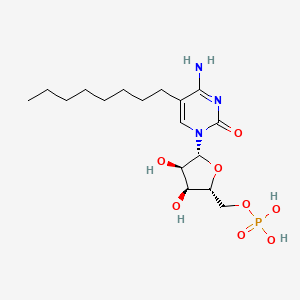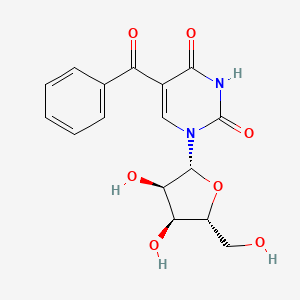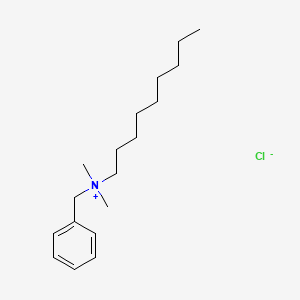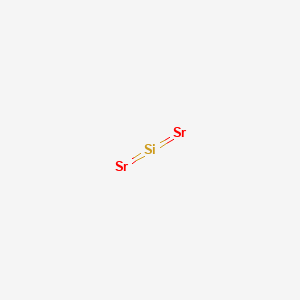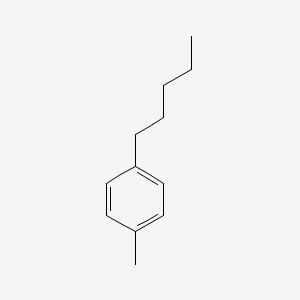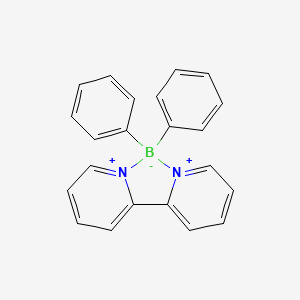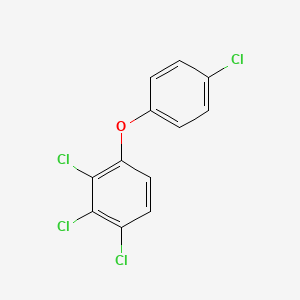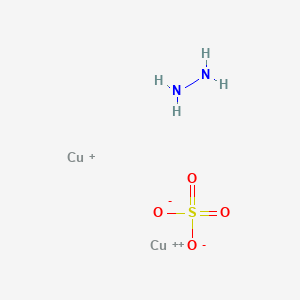
Copper;copper(1+);hydrazine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, copper salt, compound with hydrazine typically involves the reaction of copper(II) sulfate with hydrazine sulfate in an aqueous solution. The reaction can be represented as follows:
CuSO4+N2H4⋅H2SO4→Cu(N2H4)2SO4
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, copper salt, compound with hydrazine involves large-scale mixing of copper(II) sulfate and hydrazine sulfate solutions. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, concentration, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid, copper salt, compound with hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and nitrogen gas.
Reduction: It can be reduced to form copper metal and ammonia.
Substitution: The hydrazine ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Copper(II) oxide and nitrogen gas.
Reduction: Copper metal and ammonia.
Substitution: Complexes with different ligands such as copper(II) ammonia complex.
Applications De Recherche Scientifique
Sulfuric acid, copper salt, compound with hydrazine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of sulfuric acid, copper salt, compound with hydrazine involves the coordination of hydrazine ligands to the copper(II) ion. This coordination alters the electronic structure of the copper ion, making it more reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: A common copper salt used in various applications.
Copper(II) ammonia complex: A coordination compound with ammonia ligands.
Copper(II) chloride: Another copper salt with different chemical properties.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable subject of study .
Propriétés
Numéro CAS |
53433-02-6 |
|---|---|
Formule moléculaire |
Cu2H4N2O4S+ |
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
copper;copper(1+);hydrazine;sulfate |
InChI |
InChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2 |
Clé InChI |
TZCMLXIEMPAOQW-UHFFFAOYSA-L |
SMILES canonique |
NN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


